Enhanced CNS Bioactivity Potential: Meta-Bromo vs. Unsubstituted N-Phenylpiperazine Scaffold
While direct activity data for the target compound is not available in primary literature, a class-level inference can be made from its close analog, 1-(3-bromophenyl)piperazine. This compound, which lacks the 2-one carbonyl group, has demonstrated inhibition of serotonin-3H binding to rat brain membranes in vitro [1]. This suggests that the 3-bromophenyl substituent, when attached to a piperazine core, is a viable pharmacophore for CNS targets. The target compound, 1-(3-bromophenyl)piperazin-2-one, offers a structurally distinct scaffold that can be used to explore the SAR of this interaction, with the carbonyl group potentially modulating metabolic stability or target engagement compared to the simpler piperazine analog.
| Evidence Dimension | In vitro serotonin-3H binding inhibition (presence of activity) |
|---|---|
| Target Compound Data | Inferred potential for activity based on class; direct data not found in public domain |
| Comparator Or Baseline | 1-(3-bromophenyl)piperazine: Active in inhibiting serotonin-3H binding in rat brain membranes |
| Quantified Difference | Not available; difference is qualitative (presence of carbonyl group). |
| Conditions | In vitro radioligand binding assay using rat brain membranes |
Why This Matters
For medicinal chemists investigating CNS targets, this data point establishes the meta-bromophenyl group as a key recognition element, providing a rational basis for selecting this specific intermediate over the unsubstituted or ortho/para-substituted analogs in a lead optimization program.
- [1] Chembase.cn. (n.d.). Molecule Page: 1-(3-bromophenyl)piperazine. View Source
